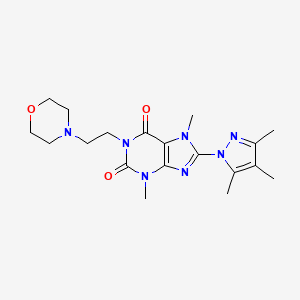

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

The compound "3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" is a purine-2,6-dione derivative with a morpholinoethyl group at the 1-position and a trimethylpyrazole substituent at the 8-position.

Properties

IUPAC Name |

3,7-dimethyl-1-(2-morpholin-4-ylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O3/c1-12-13(2)21-26(14(12)3)18-20-16-15(22(18)4)17(27)25(19(28)23(16)5)7-6-24-8-10-29-11-9-24/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBOZPFQUTTZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via a nucleophilic substitution reaction, where the purine core reacts with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

Attachment of the Trimethylpyrazolyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Substitution: Substituted purine derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues

The closest analogue mentioned in the evidence is 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1014072-87-7) . Key differences include:

| Feature | Target Compound | Analogue (CAS 1014072-87-7) |

|---|---|---|

| 7-position substituent | 2-Morpholinoethyl | 2-Methylallyl |

| Pyrazole substitution | 3,4,5-Trimethyl | 3,5-Dimethyl |

| Commercial availability | Unknown | Discontinued (CymitQuimica, 2025) |

Critical Limitations in Evidence

- No pharmacological or biochemical data for the target compound or its analogues is provided.

Recommendations for Future Research

To address the lack of data, the following steps are advised:

Synthesis and Characterization : Prioritize HPLC, NMR, and mass spectrometry to confirm the target compound’s purity and structure.

In Vitro Screening: Test against kinase panels or adenosine receptors to establish baseline activity.

Comparative Studies : Synthesize analogues (e.g., with varying pyrazole substituents or alkyl chains) to evaluate structure-activity relationships.

Biological Activity

3,7-Dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a purine core structure with various substituents that contribute to its biological activity. Its molecular formula is C₁₈H₂₃N₅O₂, and it has a molecular weight of approximately 341.41 g/mol. The presence of the morpholino and pyrazole groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific protein targets. It has been studied for its role as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Notably, it exhibits potential as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by disrupting Hsp90 function, leading to the degradation of oncogenic proteins .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.

- Neuroprotective Effects : Some studies have highlighted its neuroprotective properties, suggesting it may be beneficial in neurodegenerative conditions.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated significant growth inhibition compared to control groups. The IC50 values were determined for various cancer types, indicating a dose-dependent response .

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates. These findings support its potential as a therapeutic agent in oncology .

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, further elucidating its role as an anticancer agent.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves:

Alkylation : Introduce the morpholinoethyl group via nucleophilic substitution using 2-morpholinoethyl chloride under reflux in anhydrous DMF .

Cyclization : Form the pyrazole ring at position 8 using 3,4,5-trimethylpyrazole-1-carbaldehyde under acidic conditions (e.g., HCl/EtOH) .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for morpholinoethyl protons) .

Q. How can the structural conformation of this compound be characterized to assess its interaction with biological targets?

- Approach :

- X-ray crystallography : Resolve the 3D structure to identify key functional groups (e.g., morpholinoethyl orientation, pyrazole substituents) influencing binding .

- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) by aligning the purine core with ATP-binding pockets .

- Spectroscopic analysis : FT-IR to confirm hydrogen bonding (e.g., N-H stretching at ~3200 cm⁻¹) and UV-Vis for π-π* transitions in the purine ring .

Q. What preliminary assays are suitable for screening the compound’s biological activity?

- Protocols :

- Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay against CDK2 or Aurora kinases, given the purine core’s ATP-mimetic properties .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at concentrations 1–100 µM, with cisplatin as a positive control .

- Solubility : Perform shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Analysis framework :

Batch variability : Compare synthetic routes (e.g., alkylation efficiency, protecting group strategies) using LC-MS to identify impurities affecting activity .

Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations in kinase assays to minimize false negatives .

Metabolic stability : Use liver microsomes (human/rat) to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo results .

Q. What strategies optimize the compound’s selectivity for specific kinase targets?

- Design principles :

- Substituent modification : Replace the 3,4,5-trimethylpyrazole with bulkier groups (e.g., 3,5-diethyl) to sterically hinder off-target kinases .

- Covalent binding : Introduce electrophilic groups (e.g., chloroethyl at position 8) to form irreversible bonds with cysteine residues in target kinases .

- Free-energy calculations : Use MM-PBSA to predict binding affinities and guide SAR studies .

Q. How can the compound’s mechanism of action be validated in complex biological systems?

- Integrated methods :

- CRISPR-Cas9 knockouts : Delete putative targets (e.g., CDK2) in cell lines to confirm on-target effects via rescue experiments .

- Thermal proteome profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts in lysates treated with the compound .

- Metabolomics : Use LC-MS to track changes in purine metabolism (e.g., ATP/ADP ratios) post-treatment .

Q. What computational tools are effective for predicting the compound’s ADMET properties?

- Pipeline :

- ADMET Prediction : SwissADME for bioavailability radar (e.g., logP ~2.5, TPSA ~90 Ų) and ProTox-II for toxicity profiling .

- MD Simulations : GROMACS for 100-ns simulations to assess membrane permeability and stability in lipid bilayers .

- QSAR models : Train on purine derivatives with known pharmacokinetic data to predict clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.